molecular formula C10H9NO B8801122 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI)

1H-Indole-5-carboxaldehyde, 3-methyl-(9CI)

Cat. No.: B8801122
M. Wt: 159.18 g/mol
InChI Key: SDFTVVRLUIUGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are widely used in medicinal chemistry. This compound, specifically, has a methyl group at the 3-position and an aldehyde group at the 5-position of the indole ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .

Industrial Production Methods

Industrial production of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) often involves optimizing these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indole ring can interact with receptors and other biological molecules through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position and the aldehyde group at the 5-position provides distinct chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methyl-1H-indole-5-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-7-5-11-10-3-2-8(6-12)4-9(7)10/h2-6,11H,1H3

InChI Key

SDFTVVRLUIUGNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C=O

Origin of Product

United States

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